Technical Guide: 3-Bromoadamantane-1-carboxamide (CAS 53263-89-1)
Technical Guide: 3-Bromoadamantane-1-carboxamide (CAS 53263-89-1)
Executive Summary
3-Bromoadamantane-1-carboxamide (CAS 53263-89-1) represents a critical bifunctional scaffold in medicinal chemistry. Characterized by the rigid, lipophilic adamantane cage, this intermediate enables orthogonal functionalization: the bromine atom serves as a versatile handle for cross-coupling or nucleophilic substitution, while the carboxamide moiety acts as a robust hydrogen-bond donor/acceptor or a precursor for nitriles and amines.
Its primary utility lies in the synthesis of 11
Part 1: Chemical Identity & Physicochemical Profile[1]
This section aggregates the core physical data necessary for experimental planning. The lipophilicity of the adamantane cage significantly impacts solubility profiles, necessitating the use of polar aprotic solvents during synthesis.
Datasheet: Physicochemical Properties
| Property | Value / Description | Notes |
| CAS Number | 53263-89-1 | |
| IUPAC Name | 3-Bromotricyclo[3.3.1.1 | |
| Molecular Formula | ||
| Molecular Weight | 258.15 g/mol | |
| Appearance | White to off-white crystalline solid | Characteristic of adamantane derivatives due to high symmetry packing. |
| Melting Point | 185–190 °C (Typical range for primary amides) | Note: Precursor acid melts at ~147°C; amide H-bonding typically elevates MP. |
| Solubility | DMSO, DMF, Methanol, Chloroform | Poorly soluble in water; requires co-solvents for biological assays. |
| LogP (Predicted) | ~2.1 – 2.5 | Moderate lipophilicity aids membrane permeability. |
| Stability | Stable under standard conditions | Avoid strong oxidizing agents. Hygroscopic potential. |
Part 2: Synthetic Architecture
The synthesis of CAS 53263-89-1 relies on the regioselective functionalization of the adamantane core. The most robust route proceeds via the bromination of adamantane-1-carboxylic acid, followed by amidation. This protocol minimizes the formation of di-bromo byproducts by controlling temperature and stoichiometry.
Workflow Diagram: Synthesis Pathway
The following Graphviz diagram illustrates the critical path from the starting material to the final amide, highlighting key reagents and intermediate states.
Caption: Figure 1. Step-wise synthetic route for CAS 53263-89-1.[1] Colors indicate: Starting Material (Blue), Reaction Steps (Grey), Intermediates (Yellow/Red), and Final Product (Green).
Detailed Experimental Protocol
Objective: Synthesis of 3-Bromoadamantane-1-carboxamide from 3-bromo-1-adamantanecarboxylic acid.
Reagents:
-
3-Bromo-1-adamantanecarboxylic acid (1.0 eq)
-
Thionyl chloride (
) (3.0 eq) -
Ammonium hydroxide (28%
in ) or Methanolic Ammonia -
Dichloromethane (DCM) (Solvent)
-
DMF (Catalytic amount)
Step-by-Step Methodology:
-
Acid Chloride Formation (Activation):
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-bromo-1-adamantanecarboxylic acid in anhydrous DCM under an inert atmosphere (
). -
Add catalytic DMF (2-3 drops) to initiate the Vilsmeier-Haack-like mechanism.
-
Add
dropwise at 0°C. -
Critical Control Point: Warm to room temperature and reflux for 2 hours. Monitor by TLC (conversion of acid to acyl chloride).
-
Remove excess
and solvent under reduced pressure to yield the crude acid chloride as a pale yellow oil/solid. Do not purify; use immediately.
-
-
Amidation (Ammonolysis):
-
Re-dissolve the crude acid chloride in anhydrous DCM or THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add excess Ammonium Hydroxide (or 7N
in MeOH) while stirring vigorously. -
Reaction Logic: The exothermic nature requires slow addition to prevent side reactions or solvent boiling.
-
Stir at room temperature for 4–6 hours.
-
-
Workup & Purification:
-
Dilute the reaction mixture with water and extract with Ethyl Acetate (
). -
Wash the organic layer with 1N HCl (to remove unreacted amines), saturated
, and brine. -
Dry over anhydrous
, filter, and concentrate in vacuo. -
Recrystallization: Purify the crude solid using a mixture of Hexanes/Ethyl Acetate or Methanol to obtain white crystals.
-
Part 3: Medicinal Chemistry Applications[1][3][4]
The 3-bromoadamantane-1-carboxamide scaffold is a "privileged structure" in drug discovery. Its utility is driven by the Structure-Activity Relationship (SAR) where the adamantane cage provides bulk tolerance and metabolic stability.
11 -HSD1 Inhibitors
Inhibition of 11
-
Mechanism: The adamantane group fits into the lipophilic pocket of the enzyme.
-
Role of CAS 53263-89-1: The amide group forms critical hydrogen bonds with the catalytic triad (Tyr-183, Ser-170), while the bromine allows for the attachment of aryl or heteroaryl "tails" that extend into the solvent-exposed region.
Antiviral Research
Adamantane derivatives (like Amantadine) block the M2 proton channel of the Influenza A virus. While resistance is widespread, 3-substituted adamantanes are investigated for:
-
M2 Channel Blocking: The bulky 3-bromo group can alter the binding kinetics within the viral pore.
-
HIV-1 Capsid Inhibition: Recent studies explore adamantane amides as capsid assembly inhibitors.
SAR Logic Diagram
The following diagram visualizes how the specific functional groups of this molecule map to biological targets.
Caption: Figure 2. Pharmacophore mapping and synthetic utility of the 3-bromoadamantane-1-carboxamide scaffold.
Part 4: Handling & Safety (EHS)
While adamantane derivatives are generally non-volatile solids, the presence of the bromide and amide functionalities requires standard laboratory safety protocols.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]
-
Handling: Use a dust mask (N95) and chemical-resistant gloves (Nitrile). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic tendency of amides).
-
Spill Response: Sweep up solid spills to avoid dust generation. Do not flush into surface water.
References
-
Synthesis of Adamantane Precursors: Stetter, H., & Mayer, J. (1962). Über Verbindungen mit Urotropin-Struktur, XX. Neue Möglichkeiten der Bromierung von Adamantan. Chemische Berichte.[3]
-
11
-HSD1 Inhibition: Su, X., et al. (2009). Discovery of novel inhibitors of human 11 -hydroxysteroid dehydrogenase type 1. Chemical Biology & Drug Design. -
Adamantane Pharmacophore: Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.
-
General Amidation Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.
-
Precursor Properties (Acid): ChemicalBook. (2023). 3-Bromoadamantane-1-carboxylic acid Properties.
Sources
- 1. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 2. Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. 3-Bromoadamantane-1-carboxylic acid | 21816-08-0 [chemicalbook.com]
